molecular formula C9H11N3O B3030248 (5-Methoxy-1H-indazol-3-YL)methanamine CAS No. 885271-81-8

(5-Methoxy-1H-indazol-3-YL)methanamine

Cat. No. B3030248
CAS RN: 885271-81-8
M. Wt: 177.20
InChI Key: NPTNSGBJBPDCOQ-UHFFFAOYSA-N
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Description

“(5-Methoxy-1H-indazol-3-YL)methanamine” is a chemical compound with the CAS Number: 1187929-31-2 . It has a molecular weight of 213.67 . The compound is an off-white solid .


Molecular Structure Analysis

The molecular formula of “(5-Methoxy-1H-indazol-3-YL)methanamine” is C9H12ClN3O . The InChI code is 1S/C9H11N3O.ClH/c1-13-6-2-3-8-7 (4-6)9 (5-10)12-11-8;/h2-4H,5,10H2,1H3, (H,11,12);1H .


Physical And Chemical Properties Analysis

“(5-Methoxy-1H-indazol-3-YL)methanamine” is an off-white solid . More detailed physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found.

Scientific Research Applications

Antibacterial and Antifungal Activities

One significant application of methanamine derivatives is in the realm of antimicrobial activities. For example, a study focusing on quinoline derivatives carrying 1,2,3-triazole moiety, which are structurally similar to (5-Methoxy-1H-indazol-3-YL)methanamine, demonstrated notable antibacterial and antifungal activities. These compounds were synthesized and evaluated against various pathogenic strains, showing effectiveness comparable to first-line drugs (Thomas, Adhikari, & Shetty, 2010).

Synthesis of Novel Derivatives

Research on the synthesis of new chemical derivatives of methanamines has been extensive. A study reported a novel synthesis approach for benzofuran-2-yl-methanamine and indol-2-yl-methanamine derivatives, starting from phenylacetic acids. This method proved effective, especially with electron-donating substituents, and could be a valuable approach for generating various substituted methanamine compounds (Schlosser et al., 2015).

Neuropharmacological Studies

Methanamine derivatives also find application in neuropharmacology. A study on 9-aminomethyl-9,10-dihydroanthracene (AMDA) analogs, related to methanamines, revealed their binding affinity at 5-HT(2A) and H(1) receptors. These compounds showed potential in understanding the steric tolerance within these receptor binding sites, thus contributing to the development of neuropharmacological agents (Shah et al., 2010).

Development of Antidepressant Agents

Some methanamine derivatives are being explored for their potential in treating depression. For instance, novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine were identified as "biased agonists" of serotonin 5-HT1A receptors. These compounds showed promising antidepressant-like activity, indicating their potential use in developing new antidepressant medications (Sniecikowska et al., 2019).

Anticonvulsant Agents

The potential of methanamine derivatives as anticonvulsant agents has been explored. A study on novel schiff bases of 3-aminomethyl pyridine, structurally related to methanamines, showed significant seizure protection in various models. This suggests the potential of such derivatives in developing new anticonvulsant drugs (Pandey & Srivastava, 2011).

Safety And Hazards

The Material Safety Data Sheet (MSDS) for “(5-Methoxy-1H-indazol-3-YL)methanamine” can be found on the product page . It’s important to refer to this document for detailed safety and hazard information.

properties

IUPAC Name

(5-methoxy-2H-indazol-3-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c1-13-6-2-3-8-7(4-6)9(5-10)12-11-8/h2-4H,5,10H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPTNSGBJBPDCOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(NN=C2C=C1)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Methoxy-1H-indazol-3-YL)methanamine

CAS RN

885271-81-8
Record name 5-Methoxy-1H-indazole-3-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885271-81-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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